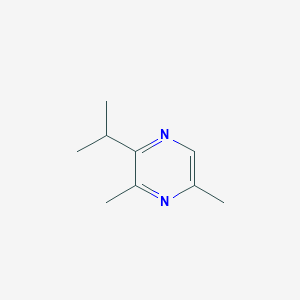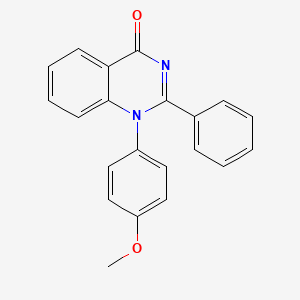
1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one is a quinazoline derivative known for its diverse applications in scientific research and industry This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with benzoyl chloride to form an intermediate, which is then cyclized using a suitable reagent like phosphorus oxychloride (POCl3) to yield the quinazoline core. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of 1-(4-Hydroxyphenyl)-2-phenylquinazolin-4(1H)-one.
Reduction: Formation of 1-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4(1H)-one.
Substitution: Formation of halogenated derivatives like 1-(4-Bromophenyl)-2-phenylquinazolin-4(1H)-one.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one can be compared with other quinazoline derivatives:
1-(4-Hydroxyphenyl)-2-phenylquinazolin-4(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one: Contains a chlorine atom, which can enhance its electrophilic properties and potential as a pharmacophore.
1-(4-Nitrophenyl)-2-phenylquinazolin-4(1H)-one: The nitro group can significantly impact its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H16N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H16N2O2/c1-25-17-13-11-16(12-14-17)23-19-10-6-5-9-18(19)21(24)22-20(23)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
IRJOJEXYXOSNTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



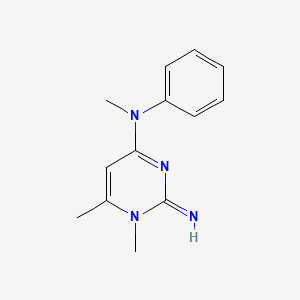
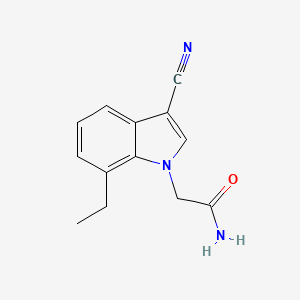
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
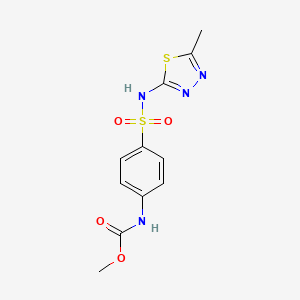
![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
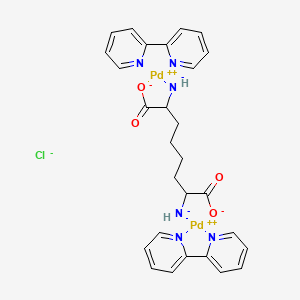
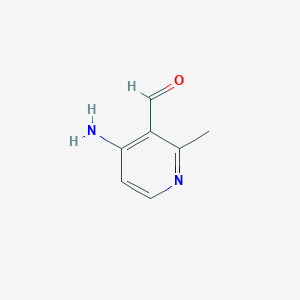
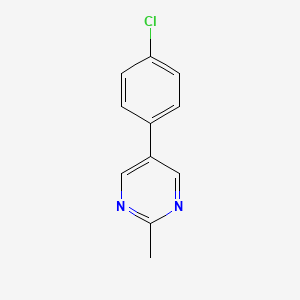

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)
